molecular formula C22H22FN3O B2474461 3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane CAS No. 1797890-32-4

3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane

Cat. No.: B2474461
CAS No.: 1797890-32-4
M. Wt: 363.436
InChI Key: OTBXYIYQCRNEKR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane typically involves multi-step organic reactions. One common approach might include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the 1H-pyrazol-1-yl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using pyrazole derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane
  • 3-(4-methylphenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane
  • 3-(4-bromophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane

Uniqueness

3-(4-fluorophenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]azepane is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c23-20-10-8-17(9-11-20)19-5-1-2-13-25(16-19)22(27)18-6-3-7-21(15-18)26-14-4-12-24-26/h3-4,6-12,14-15,19H,1-2,5,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXYIYQCRNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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